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Compound of Interest

Compound Name: (E)-Hex-3-en-1-ol-d2

Cat. No.: B15135414 Get Quote

An In-depth Technical Guide to (E)-Hex-3-en-1-
ol-d2
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of the deuterated compound (E)-Hex-3-en-1-ol-d2. This document details available

data, outlines relevant experimental protocols, and explores the biological significance of this

molecule and its non-deuterated counterpart, particularly within the context of plant signaling

pathways.

Core Chemical and Physical Properties
(E)-Hex-3-en-1-ol-d2, also known as trans-3-Hexen-1-ol-d2, is the deuterated analogue of (E)-

Hex-3-en-1-ol. The replacement of two hydrogen atoms with deuterium isotopes (d2) makes it

a valuable tool in various research applications, including mechanistic studies, metabolic

tracing, and as an internal standard in mass spectrometry.[1] While specific experimental data

for the deuterated compound is scarce, the properties of its non-deuterated form provide a

strong basis for estimation. Isotopic substitution with deuterium typically leads to a slight

increase in molecular weight and can subtly influence physical properties such as boiling point

and density due to the change in bond vibrational frequencies.
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The following table summarizes the known physical properties of (E)-Hex-3-en-1-ol and

estimated values for its d2 isotopologue.

Property
(E)-Hex-3-en-1-ol (Non-
deuterated)

(E)-Hex-3-en-1-ol-d2
(Estimated)

Molecular Formula C₆H₁₂O C₆H₁₀D₂O

Molecular Weight 100.16 g/mol 102.17 g/mol

Boiling Point 156-157 °C at 760 mmHg
Slightly higher than 156-157

°C

Density ~0.848 g/mL at 25 °C Slightly higher than 0.848 g/mL

Refractive Index ~1.439 at 20 °C
Similar to the non-deuterated

form

Spectroscopic Data
Deuterium labeling significantly alters the spectroscopic signatures of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to

the deuterated positions will be absent. In ²H (Deuterium) NMR, a signal will appear at the

chemical shift corresponding to the position of deuteration. This makes deuterium labeling a

powerful tool for signal assignment in complex spectra.[2]

Infrared (IR) Spectroscopy: The C-D stretching vibrations appear at a lower frequency

(around 2100-2200 cm⁻¹) compared to C-H stretches (around 2800-3000 cm⁻¹).[3][4] This

shift is a direct consequence of the heavier mass of deuterium and provides a clear

diagnostic marker for deuteration.[3][4]

Mass Spectrometry (MS): The molecular ion peak (M+) will be shifted by +2 m/z units for the

d2 compound compared to its non-deuterated counterpart. Fragmentation patterns may also

be altered, providing insights into the position of the deuterium labels.[5][6]
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(E)-Hex-3-en-1-ol-d2 is expected to undergo chemical reactions typical of a primary alcohol

and an alkene. The presence of deuterium is unlikely to alter the qualitative reactivity but may

influence reaction rates (kinetic isotope effect).

Key Chemical Reactions
Oxidation: The primary alcohol group can be oxidized to an aldehyde ((E)-Hex-3-en-1-al-d2)

and further to a carboxylic acid ((E)-Hex-3-enoic acid-d2) using appropriate oxidizing agents.

Esterification: Reaction with a carboxylic acid or its derivative in the presence of an acid

catalyst will yield the corresponding ester.

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through

catalytic hydrogenation, yielding Hexan-1-ol-d2.

Synthesis of (E)-Hex-3-en-1-ol-d2
A plausible synthetic route for (E)-Hex-3-en-1-ol-d2 involves the reduction of an appropriate

precursor with a deuterated reducing agent. A common method is the reduction of an α,β-

unsaturated aldehyde or ester.

Example Synthetic Workflow:

(E)-Hex-3-enoic acid Esterification
(e.g., with Methanol, H+)

Step 1
Methyl (E)-hex-3-enoate Reduction

(e.g., LiAlD₄, THF)
Step 2

Aqueous Workup (E)-Hex-3-en-1-ol-d2

Click to download full resolution via product page

Caption: A potential synthetic pathway for (E)-Hex-3-en-1-ol-d2.

Experimental Protocols
The following are generalized protocols for key reactions involving (E)-Hex-3-en-1-ol. These

should be adapted and optimized based on specific laboratory conditions and the scale of the

reaction.

Protocol for Esterification (Fischer Esterification)
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This protocol describes the synthesis of an ester from (E)-Hex-3-en-1-ol-d2 and a carboxylic

acid.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine (E)-Hex-3-en-1-ol-d2 (1.0 eq), the desired carboxylic acid (1.2 eq), and a

suitable solvent (e.g., toluene).

Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated

sulfuric acid, 2-3 drops).

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC) or gas chromatography (GC).

Workup: After completion, cool the reaction mixture to room temperature. Dilute with an

organic solvent (e.g., diethyl ether) and wash sequentially with saturated sodium bicarbonate

solution and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude ester can be purified by column chromatography on

silica gel.

Protocol for Oxidation to Aldehyde
This protocol uses pyridinium chlorochromate (PCC) for the selective oxidation of the primary

alcohol to an aldehyde.

Reagent Preparation: In a dry flask under an inert atmosphere, suspend pyridinium

chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM).

Substrate Addition: Add a solution of (E)-Hex-3-en-1-ol-d2 (1.0 eq) in DCM dropwise to the

PCC suspension at room temperature.

Reaction: Stir the mixture vigorously for 2-4 hours, monitoring the reaction by TLC.

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a

pad of silica gel or Celite to remove the chromium salts.
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Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde,

which can be further purified by distillation or column chromatography.

Biological Context: Green Leaf Volatiles and Plant
Signaling
(E)-Hex-3-en-1-ol is a member of a class of compounds known as Green Leaf Volatiles (GLVs).

[7][8][9] These C6-alcohols, aldehydes, and their esters are produced by plants in response to

mechanical damage, such as herbivory.[7][9][10] GLVs play a crucial role in plant defense by

acting as signaling molecules.[7][8][9]

Biosynthesis of Green Leaf Volatiles
The biosynthesis of GLVs begins with the oxygenation of linolenic or linoleic acid by

lipoxygenase (LOX). The resulting hydroperoxy fatty acids are then cleaved by hydroperoxide

lyase (HPL) to form C6-aldehydes. These aldehydes can then be interconverted or reduced by

alcohol dehydrogenase (ADH) to the corresponding alcohols, including (E)-Hex-3-en-1-ol.
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Caption: Biosynthetic pathway of major Green Leaf Volatiles.
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Role in Plant Defense Signaling
GLVs released from a damaged plant can act as airborne signals to neighboring plants, priming

their defenses against potential threats.[8][9][11] This plant-to-plant communication can lead to

a more rapid and robust defense response upon subsequent attack. The signaling pathway

involves interactions with other plant hormones, such as jasmonic acid and salicylic acid,

leading to the upregulation of defense-related genes.[11]

The use of deuterated GLVs like (E)-Hex-3-en-1-ol-d2 can be instrumental in studying their

uptake, transport, and metabolism within plant tissues, providing a deeper understanding of

these complex signaling networks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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